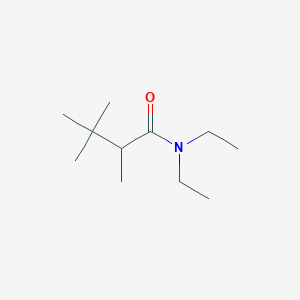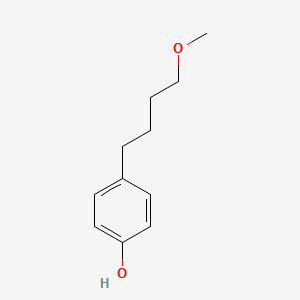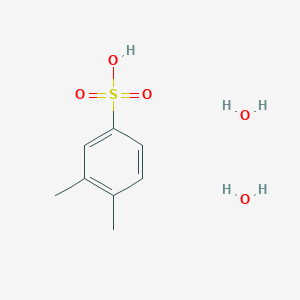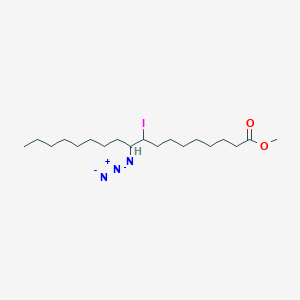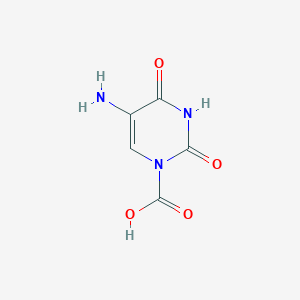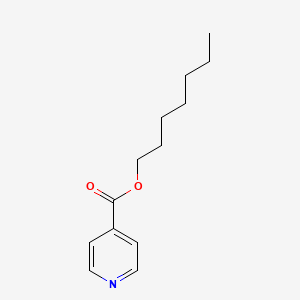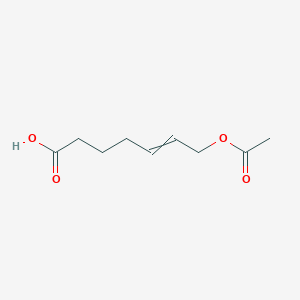
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol can be synthesized through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. This reaction typically requires acidic or basic conditions to facilitate the formation of the benzoxazine ring . Another method involves the use of transition metal catalysis, microwave assistance, or solid-state processes to achieve ring closure reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzoxazines .
Aplicaciones Científicas De Investigación
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. The compound may also interact with cellular membranes, leading to changes in membrane permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound is similar in structure but contains a glucoside moiety.
Efavirenz: A benzoxazine derivative used as an antiviral drug.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of benzoxazines and have been studied for their biological activities.
Uniqueness
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its specific structural features and the presence of a phenolic group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
90284-42-7 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-(2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H13NO2/c16-12-7-5-10(6-8-12)14-15-13-4-2-1-3-11(13)9-17-14/h1-8,14-16H,9H2 |
Clave InChI |
GTJLEBKPLMYHNV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)


